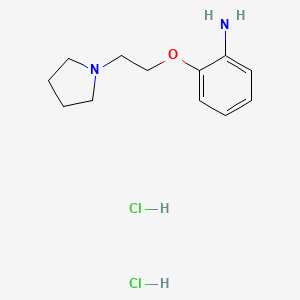

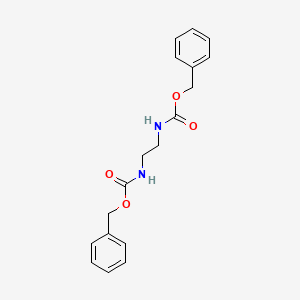

N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(trifluoromethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(trifluoromethyl)benzamide" is a chemical entity that appears to be related to a class of compounds known for their biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with morpholine and benzamide moieties that exhibit various biological activities, such as gastric prokinetic effects, inhibition of alkaline phosphatase and ecto-5'-nucleotidase, antitumor activities, and antioxidant properties .

Synthesis Analysis

The synthesis of related compounds typically involves the condensation of different amines with isocyanates or other suitable electrophiles. For example, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was achieved by condensing 1-isocyanato-2-(trifluoromethoxy)benzene with 4-morpholino-1H-indazol-3-amine . Similarly, the synthesis of 1-(morpholine-4-yl-methyl)-3-alkyl(aryl)-4-[4-(dimethylamino)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-ones involved reactions of triazolones with formaldehyde and morpholine . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of compounds with morpholino and benzamide groups has been determined in some cases using crystallography. For instance, the crystal structure of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was reported, providing detailed information about the molecular conformation and intermolecular interactions . This information is crucial for understanding the compound's potential binding to biological targets.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives is influenced by the substituents on the benzamide moiety. For example, the presence of a morpholino group and other substituents can affect the compound's ability to interact with biological targets, such as enzymes or receptors . The specific reactivity of "N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(trifluoromethyl)benzamide" would need to be studied in the context of its unique structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of a trifluoromethyl group, for instance, can increase the compound's lipophilicity, potentially affecting its pharmacokinetic properties . The dimethylamino group could also influence the basicity of the compound, which in turn might affect its solubility and absorption.

科学的研究の応用

Chemical Synthesis and Biological Activities

Synthesis of Novel Compounds : Research has led to the synthesis of various novel compounds, including N-(4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide, showcasing the versatility of pyrimidine derivatives in creating new chemical entities with potential biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Histone Deacetylase Inhibition : The compound N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) was identified as an orally active histone deacetylase (HDAC) inhibitor, suggesting the potential of related compounds in cancer therapy through selective inhibition of HDACs (Zhou et al., 2008).

Antimicrobial and Antitubercular Activities : Some pyrimidine-azitidinone analogues have demonstrated antioxidant, in vitro antimicrobial, and antitubercular activities, highlighting the broad spectrum of biological activities these compounds can exhibit (Chandrashekaraiah et al., 2014).

Nonaqueous Capillary Electrophoresis : A study on nonaqueous capillary electrophoresis for imatinib mesylate and related substances including pyrimidinamine derivatives indicates the utility of these compounds in analytical chemistry, especially for quality control of pharmaceuticals (Ye et al., 2012).

Antifungal Activities : N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, including morpholinothiocarbonyl benzamide, have been synthesized and shown antifungal activity, suggesting potential applications in agriculture or medicine to combat fungal infections (Weiqun et al., 2005).

Larvicidal Activity : A new series of pyrimidine derivatives linked with morpholinophenyl showed significant larvicidal activity, indicating their potential use in controlling mosquito populations to combat mosquito-borne diseases (Gorle et al., 2016).

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, and other hazards. Material Safety Data Sheets (MSDS) are often used as a source of this information.

将来の方向性

This could involve potential applications of the compound, areas of research that could be pursued, and how the compound could be modified to improve its properties or activity.

特性

IUPAC Name |

N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F3N5O2/c1-25(2)15-14(11-22-17(24-15)26-6-8-28-9-7-26)23-16(27)12-4-3-5-13(10-12)18(19,20)21/h3-5,10-11H,6-9H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLOONBFYWIABS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(trifluoromethyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-dimethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2544250.png)

![N-(3-fluorophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2544254.png)

![2-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid](/img/structure/B2544255.png)

![2-[1-[[3-(Trifluoromethyl)phenyl]methyl]azetidin-3-yl]triazole](/img/structure/B2544257.png)

![ethyl 4-({[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine-1-carboxylate](/img/structure/B2544258.png)

![2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}propanamide](/img/structure/B2544259.png)

![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylnaphthalene-1-sulfonohydrazide](/img/structure/B2544262.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2544266.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2544267.png)